molecular formula C27H41NO8 B12292769 [(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

Cat. No.: B12292769
M. Wt: 507.6 g/mol
InChI Key: PJKVJJDQXZARCA-LRVRCSQWSA-N
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Description

[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, acetate, and oxo groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate typically involves multi-step organic reactions. The starting materials are often chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Formation of the spirocyclic core: This step involves the construction of the spirocyclic structure through cyclization reactions.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation.

    Acetylation: The acetate group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Formation of the oxo group: The oxo group can be introduced through oxidation reactions using reagents like Jones reagent or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Swern oxidation, Jones reagent, Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution: Acetyl chloride, acetic anhydride, pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of the oxo group may yield alcohols.

Scientific Research Applications

[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Spirocyclic compounds: Compounds with similar spirocyclic structures.

    Hydroxylated compounds: Compounds with multiple hydroxyl groups.

    Acetate derivatives: Compounds with acetate functional groups.

The uniqueness of [(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2

Properties

Molecular Formula

C27H41NO8

Molecular Weight

507.6 g/mol

IUPAC Name

[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

InChI

InChI=1S/C27H41NO8/c1-16(8-11-23-25(31)27(15-33-27)14-26(6,32)36-23)7-10-22-17(2)13-21(19(4)35-22)28-24(30)12-9-18(3)34-20(5)29/h7-9,11-12,17-19,21-23,25,31-32H,10,13-15H2,1-6H3,(H,28,30)/b11-8+,12-9+,16-7+

InChI Key

PJKVJJDQXZARCA-LRVRCSQWSA-N

Isomeric SMILES

CC1CC(C(OC1C/C=C(\C)/C=C/C2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)/C=C/C(C)OC(=O)C

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Origin of Product

United States

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